Propyl 2,4-dihydroxy-3,6-dimethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXSVJXLDVEMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(C=C1C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Isolation, and Structural Elucidation of Propyl 2,4 Dihydroxy 3,6 Dimethylbenzoate and Analogues
Natural Occurrence and Biosynthetic Context of Related Benzoate (B1203000) Esters
Benzoate esters are secondary metabolites found in a range of organisms, from lichens to higher plants. Their presence is often associated with the organism's chemical defense mechanisms or other ecological interactions. The structural core, 2,4-dihydroxy-3,6-dimethylbenzoic acid, is a key precursor that can be esterified with different alcohols to produce a variety of natural compounds.
Lichens are a prolific source of unique secondary metabolites, including various depsides, depsidones, and phenolic compounds. nih.govresearchgate.net Research into specific lichen species has led to the successful isolation of benzoate esters.
Parmotrema mesotropum : Extensive chromatographic purification of extracts from this lichen has yielded Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as atraric acid. researchgate.netbohrium.com This compound is often one of the major metabolites found in the species. researchgate.net
Ramalina roesleri : Analysis of the hexane extract of Ramalina roesleri has confirmed the presence of 2,4-dihydroxy-3,6-dimethyl benzoate. researchgate.net This finding highlights the role of this lichen genus as a source of diverse orcinol derivatives. researchgate.net
Table 1: Benzoate Esters Isolated from Lichen Species
| Lichen Species | Isolated Compound | Reference |
|---|---|---|
| Parmotrema mesotropum | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | researchgate.net |
| Ramalina roesleri | 2,4-dihydroxy-3,6-dimethyl benzoate | researchgate.net |
While lichens are a well-known source, these benzoate esters are also found in the plant kingdom. The genus Codonopsis, in particular, is known for a wide array of chemical constituents, including polyacetylenes, flavonoids, alkaloids, and organic acids. nih.govnih.gov
Codonopsis pilosula : Investigations into the chemical makeup of the roots of Codonopsis pilosula have led to the isolation of a novel aromatic derivative, 2,3-dihydroxypropyl 2,4-dihydroxy-3,6-dimethylbenzoate. bohrium.com This discovery is significant as it represents a propyl-substituted analogue of the core benzoate structure, isolated for the first time from this genus. bohrium.com
The most widely studied analogue in this family is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. This compound is known by several synonyms, including Atraric acid, Evernyl, and Methyl β-orcinolcarboxylate. wikipedia.orgnih.gov It is the key odor-determining component of oakmoss absolute extract. chemicalbook.com
Atraric acid has been identified in a variety of natural sources beyond the lichens mentioned previously:
Oakmoss (Evernia prunastri) : This lichen is a classic source of Atraric acid. wikipedia.org
Pygeum africanum : The bark of this African tree is another source from which Atraric acid has been isolated. mdpi.comresearchgate.netnih.gov
Parmotrema tinctorum : HPLC and GC-MS analysis of bioactive fractions from this lichen confirmed the presence of Methyl 2,4-dihydroxy-6-methylbenzoate, a related derivative. nih.gov
Table 2: Natural Sources of Atraric Acid and Related Benzoates
| Compound Name | Synonym(s) | Natural Source(s) | Reference(s) |
|---|---|---|---|
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Atraric acid, Evernyl | Parmotrema mesotropum, Ramalina roesleri, Evernia prunastri (Oakmoss), Pygeum africanum | researchgate.netresearchgate.netwikipedia.orgnih.gov |
| 2,3-dihydroxythis compound | - | Codonopsis pilosula | bohrium.com |
| Methyl 2,4-dihydroxy-6-methylbenzoate | - | Parmotrema tinctorum | nih.gov |
Methodologies for Extraction and Chromatographic Isolation
The isolation of pure this compound and its analogues from complex natural matrices requires a multi-step process involving initial extraction followed by rigorous purification.
The first step in isolating natural products is typically a solvent extraction from the dried and powdered source material. The choice of solvent is critical and is based on the polarity of the target compounds. For benzoate esters and other lichen metabolites, a range of organic solvents is employed.
Maceration : A common technique involves cold extraction, where the powdered material is soaked in a solvent at room temperature for an extended period (e.g., several days) with agitation. biotech-asia.org Methanol is often used due to its ability to dissolve a broad range of polar compounds. biotech-asia.org
Soxhlet Extraction : This is a more exhaustive method that uses continuous extraction with a hot solvent, such as n-hexane or acetone. researchgate.net
Specific Examples : The isolation of benzoate derivatives from Ramalina roesleri was achieved from a hexane extract. researchgate.net For Parmotrema mesotropum, a chloroform-methanol (1:1) mixture was used to generate the crude extract. researchgate.net Other advanced methods like accelerated solvent extraction (ASE) can also be employed to reduce solvent consumption and time. nih.govresearchgate.net
Crude extracts contain a complex mixture of compounds and must be subjected to chromatographic techniques to isolate the desired benzoate esters.
Column Chromatography : This is a fundamental purification step. The crude extract is loaded onto a stationary phase, typically silica gel, and eluted with a solvent system of increasing polarity. This process separates the mixture into fractions based on the differential adsorption of the components. researchgate.netbiotech-asia.org
Multi-Step Fractionation : Achieving a pure compound often requires several successive chromatographic steps. For example, the isolation of compounds from Codonopsis pilosula involved a sequence of techniques, including silica gel column chromatography, MCI gel column, preparative thin-layer chromatography (PTLC), RP-18 column, and Sephadex LH-20 column chromatography. bohrium.com This demonstrates the complexity of separating specific target molecules from a crude natural extract.
Table 3: Summary of Extraction and Isolation Methodologies
| Methodology | Description | Application Example | Reference(s) |
|---|---|---|---|
| Solvent Extraction | Initial removal of metabolites from source material using solvents like hexane, acetone, or methanol. | Hexane extraction of Ramalina roesleri; Chloroform-methanol extraction of Parmotrema mesotropum. | researchgate.netresearchgate.netresearchgate.net |
| Column Chromatography | Primary purification of crude extract using a stationary phase like silica gel to separate compounds into fractions. | Purification of extracts from Parmotrema and Codonopsis species. | researchgate.netbohrium.com |
| Advanced Chromatography (PTLC, RP-18, etc.) | Further purification of fractions using various specialized chromatographic techniques to isolate pure compounds. | Isolation of 2,3-dihydroxythis compound from Codonopsis pilosula. | bohrium.com |
Spectroscopic Techniques for Structural Elucidation of this compound
The definitive identification and structural confirmation of a chemical compound such as this compound rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary pieces of information that, when combined, create a complete picture of the molecule's atomic composition, connectivity, and spatial arrangement. While detailed experimental spectra for this compound are not widely published, the analysis of the closely related analogue, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, provides a clear blueprint for how these techniques are applied for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy identifies the number of distinct proton environments and their neighboring protons. For this compound, one would expect to see:
Aromatic Proton: A singlet for the lone proton on the benzene (B151609) ring.
Hydroxyl Protons: Two distinct singlets for the two -OH groups, which may be broad and can exchange with D₂O.
Aromatic Methyl Protons: Two sharp singlets corresponding to the two methyl groups attached to the ring.
Propyl Ester Protons: Three distinct signals: a triplet for the terminal methyl (-CH₃) group, a multiplet (sextet) for the central methylene (-CH₂-) group, and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-).
¹³C NMR Spectroscopy reveals the number of unique carbon environments in the molecule. For the target compound, this would include signals for the carbonyl carbon of the ester, the six distinct carbons of the aromatic ring (four substituted and two with hydroxyl groups), the two methyl carbons attached to the ring, and the three carbons of the propyl chain.
As a direct reference, the reported NMR data for the analogous compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is presented below. The key difference in the spectra for the propyl ester would be the replacement of the methoxy signal with three distinct signals corresponding to the propyl group.
Table 1: NMR Data for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 11.68 | s |
| 10.08 | s |
| 6.28 | s |
| 3.83 | s |
| 2.35 | s |
| 1.95 | s |
Data sourced from a patent application and pertains to the methyl ester.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons in the propyl chain, while an HMBC spectrum would reveal long-range correlations, for instance, between the protons of the -O-CH₂- group and the ester's carbonyl carbon, definitively confirming the ester linkage.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRESIMS, EI-MS, ESI-MS)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRESIMS) is particularly crucial as it can determine the exact mass of a molecule with high precision, allowing for the unambiguous determination of its molecular formula.
For this compound (C₁₂H₁₆O₄), the expected exact mass would be calculated. HRESIMS analysis of its analogue, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (C₁₀H₁₂O₄), has shown a mass consistent with its formula. For example, a reported HRESIMS analysis of the methyl ester showed an [M-H]⁻ ion at m/z 195.0664, which corresponds to the calculated value of 195.0663 for the formula C₁₀H₁₁O₄. For the propyl ester, the molecular ion peak would be expected at a higher m/z value corresponding to the formula C₁₂H₁₆O₄.
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecule's fragmentation pattern, which acts as a molecular fingerprint and helps in confirming the structure. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the propoxy group (-OC₃H₇) or the entire propyl ester functional group, leading to fragment ions that reveal the stable aromatic core of the molecule.
Table 2: Predicted and Reference Mass Spectrometry Data
| Compound | Formula | Molecular Weight | Technique | Expected/Observed Ion (m/z) |
| This compound | C₁₂H₁₆O₄ | 224.25 g/mol | HRESIMS | Predicted [M+H]⁺: ~225.1070 |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | C₁₀H₁₂O₄ | 196.20 g/mol | HRESIMS | Observed [M-H]⁻: 195.0664 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its key structural features.
The spectrum would be dominated by:
O-H Stretching: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl (-OH) groups.
C-H Stretching: Absorptions around 3000-2850 cm⁻¹ for the aliphatic C-H bonds of the methyl and propyl groups, and potentially a weaker absorption above 3000 cm⁻¹ for the aromatic C-H bond.
C=O Stretching: A very strong, sharp absorption band around 1700-1650 cm⁻¹ characteristic of the ester carbonyl (C=O) group.
C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bonds within the aromatic ring.
C-O Stretching: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O stretching of the ester and the phenol groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Phenolic -OH | 3500 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic & Aliphatic | 3100 - 2850 | Medium-Strong |
| C=O Stretch | Ester Carbonyl | 1700 - 1650 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |
| C-O Stretch | Ester & Phenol | 1300 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aromatic ring in this compound, being a chromophore, will absorb UV light, leading to characteristic absorption maxima (λₘₐₓ). The presence of hydroxyl and ester groups as auxochromes attached to the benzene ring influences the position and intensity of these absorptions. Typically, a substituted benzene ring will show two primary absorption bands. The exact λₘₐₓ values are dependent on the solvent used for the analysis. This technique helps to confirm the presence of the substituted aromatic system.
Single-Crystal X-ray Diffraction for Definitive Structure Confirmation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves passing X-rays through a well-ordered single crystal of the substance. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of each atom in the crystal lattice.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsional angles, offering an exact 3D model of the molecule. Furthermore, this technique reveals how the molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding between the hydroxyl groups of adjacent molecules. Currently, there is no publicly available crystal structure data for this specific compound.
Synthetic Strategies and Chemical Transformations of Propyl 2,4 Dihydroxy 3,6 Dimethylbenzoate
Total Synthesis Approaches to Propyl 2,4-dihydroxy-3,6-dimethylbenzoate
Total synthesis of this compound can be achieved through several distinct pathways, each starting from different precursors and employing specific reaction types.
Esterification Reactions of 2,4-dihydroxy-3,6-dimethylbenzoic acid with Propanol
A primary and straightforward method for the synthesis of this compound is the direct esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with propanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by propanol. The reaction mixture is generally heated to drive the equilibrium towards the formation of the ester by removing the water produced during the reaction.
| Reactants | Reagents/Conditions | Product |
| 2,4-dihydroxy-3,6-dimethylbenzoic acid, Propanol | Acid catalyst (e.g., H₂SO₄), Heat | This compound, Water |
Synthesis from Atraric Acid Derivatives
This compound can also be synthesized from derivatives of atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate). google.com One such approach involves the transesterification of atraric acid. In this process, atraric acid is reacted with propanol in the presence of an acid or base catalyst. The reaction equilibrium is driven towards the formation of the propyl ester by using a large excess of propanol or by removing the methanol byproduct. Another route involves the hydrolysis of atraric acid to 2,4-dihydroxy-3,6-dimethylbenzoic acid, followed by esterification with propanol as described in the previous section.
| Starting Material | Key Transformation | Product |
| Atraric Acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) | Transesterification with propanol or Hydrolysis followed by esterification | This compound |
Hydrolysis and Esterification from 4-O-desmethylbarbaric acid
A synthesis route starting from 4-O-desmethylbarbaric acid provides another avenue to obtain the target compound. google.com This method involves a two-step process. First, 4-O-desmethylbarbaric acid is hydrolyzed under acidic or basic conditions to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com This intermediate is then subjected to an esterification reaction with propanol, similar to the method described in section 3.1.1, to produce this compound. google.com
| Step | Reactant | Reagents/Conditions | Product |
| 1. Hydrolysis | 4-O-desmethylbarbaric acid | Acid or Base | 2,4-dihydroxy-3,6-dimethylbenzoic acid |
| 2. Esterification | 2,4-dihydroxy-3,6-dimethylbenzoic acid, Propanol | Acid catalyst, Heat | This compound |
Semi-synthetic Derivatization and Analogue Synthesis
The structural framework of this compound allows for various semi-synthetic modifications to produce a range of analogues. These modifications can be targeted at the ester group or the aromatic core, enabling the exploration of structure-activity relationships.
Modification of the Ester Moiety in this compound Analogues
The ester group of this compound is a prime site for modification to generate a library of analogues. This can be achieved through transesterification reactions with different alcohols. For instance, reacting the parent compound or its methyl ester precursor, atraric acid, with various alcohols (e.g., ethanol, butanol, benzyl alcohol) in the presence of a suitable catalyst can yield a series of corresponding esters. A documented example is the synthesis of benzyl 2,4-dihydroxy-3,6-dimethylbenzoate from methyl 2,4-dihydroxy-3,6-dimethylbenzoate and sodium in benzyl alcohol, which was refluxed for 24 hours. nih.gov This approach allows for the introduction of diverse functionalities at the ester position, which can influence the compound's physical and chemical properties.
| Starting Material | Alcohol | Product |
| This compound | Ethanol | Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate |
| This compound | Butanol | Butyl 2,4-dihydroxy-3,6-dimethylbenzoate |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Benzyl Alcohol | Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate nih.gov |
Functionalization of the Aromatic Core
| Reaction Type | Reagents | Potential Product |
| Methylation | Methyl iodide, K₂CO₃ | Propyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate, Propyl 2,4-dimethoxy-3,6-dimethylbenzoate |
| Acylation | Acyl chloride, Base | Acylated derivatives at the hydroxyl positions |
Novel Synthetic Methodologies for Benzoate (B1203000) Esters
The synthesis of this compound, as a specific benzoate ester, is governed by the principles of esterification. Traditional methods, such as the Fischer-Speier esterification, typically involve the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong mineral acid catalyst like sulfuric acid. While effective, these methods present challenges including corrosion, difficulties in catalyst separation, and the generation of acidic waste, prompting the development of more sustainable and efficient novel methodologies. mdpi.comproquest.comresearchgate.net
Modern synthetic strategies for benzoate esters increasingly focus on the use of heterogeneous catalysts, which are easily recoverable and reusable, thus minimizing environmental impact. mdpi.comproquest.com These advanced methods aim to improve yield, simplify purification processes, and avoid the drawbacks associated with homogeneous catalysis.
Solid Acid Catalysis
A significant advancement in ester synthesis is the replacement of corrosive liquid acids with solid acid catalysts. mdpi.comproquest.com These materials are insoluble in the reaction medium, allowing for simple separation by filtration and potential for reuse over multiple reaction cycles. mdpi.comproquest.com
Researchers have reported the direct condensation of benzoic acid with methanol using a titanium-zirconium (Zr/Ti) solid acid catalyst. mdpi.comproquest.comresearchgate.net This marked a notable development as it utilized a metallic Lewis acid for direct esterification without the need for auxiliary Brønsted acids. mdpi.comproquest.comresearchgate.net Zirconium-based catalysts, in particular, have demonstrated high activity and reusability in the synthesis of methyl benzoates. mdpi.comproquest.com
Performance of Zr/Ti Solid Acid Catalyst in Methyl Benzoate Synthesis
| Catalyst | Reaction | Key Features | Advantages | Reference |
|---|---|---|---|---|
| Titanium-Zirconium (Zr/Ti) Solid Acid | Direct condensation of benzoic acid and methanol | Metallic Lewis acid; No auxiliary Brønsted acids required | Recoverable, reusable, avoids corrosive liquid acids and wastewater | mdpi.comproquest.comresearchgate.net |
The reusability of such catalysts is a key feature. For instance, after an initial reaction, the catalyst can be separated from the product mixture by simple filtration, and new reactants can be added for a subsequent cycle with minimal loss of activity. mdpi.com
Transesterification Methods
Transesterification offers an alternative pathway to synthesize various benzoate esters from a common precursor, such as methyl benzoate. This process involves exchanging the alkyl group of an ester with the alkyl group of an alcohol, and it is often catalyzed. This method is particularly useful for producing higher-order esters from more readily available methyl esters.
Studies have shown the successful synthesis of benzyl and butyl benzoate from crude methyl benzoate using a titanate catalyst. acs.orgacs.org This approach achieved high conversions, demonstrating the high activity of the titanate catalyst in facilitating the transesterification process without the formation of significant byproducts. acs.orgacs.org The reaction is an equilibrium process, which can be driven towards the desired product by using an excess of the reactant alcohol. ucla.edu
Comparison of Catalytic Methods for Benzoate Ester Synthesis
| Methodology | Catalyst Type | Example Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | Well-established, simple | researchgate.netresearchgate.net |
| Solid Acid Catalysis | Heterogeneous Solid Acid | Titanium-Zirconium (Zr/Ti) | Reusable, non-corrosive, reduced waste | mdpi.comproquest.comresearchgate.net |
| Transesterification | Homogeneous | Tetrabutyl Titanate | High conversion, utilizes common precursors | acs.orgacs.org |
| Green Catalysis | Deep Eutectic Solvents (DES) | Urea-Choline Chloride | Environmentally friendly, biodegradable | jsynthchem.com |
Other Novel Catalytic Systems
The exploration of "green" catalysts represents another frontier in ester synthesis. Deep Eutectic Solvents (DES), such as a mixture of urea and choline chloride, have been employed as both the solvent and catalyst for esterification reactions. jsynthchem.com These solvents are often biodegradable, have low vapor pressure, and are easy to prepare, aligning with the principles of green chemistry. jsynthchem.com Research has also investigated the use of alkaline earth layered benzoates (e.g., calcium benzoate) which act as homogeneous catalysts but can be precipitated and recovered after the reaction. scielo.br Furthermore, organic titanates and stannates are recognized as typical catalysts for esterification reactions, valued for their stability and high boiling points, which prevent them from co-distilling with the final ester product. google.com
Biological Activities and Mechanistic Studies of Propyl 2,4 Dihydroxy 3,6 Dimethylbenzoate and Its Analogues
In Vitro Biological Activity Spectrum
The antioxidant potential of Propyl 2,4-dihydroxy-3,6-dimethylbenzoate analogues, specifically n-propyl orsellinate (n-propyl 2,4-dihydroxy-6-methylbenzoate), has been evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. In a study assessing a series of orsellinate esters, the free radical scavenging activity was found to be influenced by the structure of the alkyl chain. The results indicated that an increase in the length of the linear alkyl chain from methyl to n-butyl led to a corresponding rise in antioxidant activity. nih.gov All the tested orsellinates, however, demonstrated lower activity compared to their parent compounds, lecanoric acid and orsellinic acid. nih.gov
Detailed research on the superoxide (B77818) anion scavenging activity of this compound or its close analogues is not extensively available in the current scientific literature.
Table 1: DPPH Radical Scavenging Activity of n-Propyl Orsellinate and Related Compounds
| Compound | DPPH Radical Scavenging Activity (% Inhibition or IC50) | Reference |
|---|---|---|
| n-Propyl 2,4-dihydroxy-6-methylbenzoate | Activity increases with chain length from methyl to n-butyl ester. Specific IC50 value not provided in the source. | nih.gov |
| Lecanoric acid | More active than orsellinate esters. | nih.gov |
| Orsellinic acid | More active than orsellinate esters. | nih.gov |
| Gallic acid (Control) | Used as a standard for comparison. | nih.gov |
The interaction of this compound analogues with certain enzymes has been a subject of investigation. Specifically, the effect of n-propyl orsellinate on mushroom tyrosinase activity has been documented. Interestingly, at a concentration of 0.50 mM, n-propyl 2,4-dihydroxy-6-methylbenzoate was found to act as a tyrosinase activator, in contrast to some of its longer-chain analogues like n-butyl and n-octyl orsellinates, which behaved as inhibitors. This suggests a structure-dependent modulation of enzyme activity within this class of compounds.
There is currently a lack of specific research data on the α-glucosidase and glutathione (B108866) S-transferase inhibitory activities of this compound and its direct analogues.
Table 2: Effect of n-Propyl Orsellinate on Tyrosinase Activity
| Compound | Concentration | Effect on Tyrosinase | Reference |
|---|---|---|---|
| n-Propyl 2,4-dihydroxy-6-methylbenzoate | 0.50 mM | Activator |
The antimicrobial properties of this compound analogues have been explored, particularly their antibacterial action. A study investigating various orsellinates demonstrated that n-propyl 2,4-dihydroxy-6-methylbenzoate exhibits inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/mL. scielo.br The research indicated that the antibacterial efficacy of these compounds can be influenced by the length of the alkyl chain. scielo.br
**Table 3: Antibacterial Activity of n-Propyl Orsellinate against *Staphylococcus aureus***
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| n-Propyl 2,4-dihydroxy-6-methylbenzoate | Staphylococcus aureus | 62.5 µg/mL | scielo.br |
Currently, there is no available scientific literature that specifically investigates the antiandrogenic activity of this compound or its close structural analogues in cellular models.
The anticancer potential of analogues of this compound has been evaluated in vitro against various human cancer cell lines. In a study on the cytotoxic effects of orsellinates, n-propyl orsellinate was tested against HEp-2 (larynx carcinoma), MCF7 (breast carcinoma), 786-0 (kidney carcinoma), and B16-F10 (murine melanoma) cell lines. The activity of these compounds was observed to increase with the elongation of the alkyl chain from methyl to n-butyl, which is likely due to an increase in lipophilicity. researchgate.net Notably, n-propyl orsellinate was found to be more active against the HEp-2 cell line compared to the MCF7, 786-0, or B16-F10 lines. researchgate.net
Table 4: In Vitro Antitumor Activity of n-Propyl Orsellinate
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| n-Propyl 2,4-dihydroxy-6-methylbenzoate | HEp-2 (Larynx Carcinoma) | 14.0 | researchgate.net |
| MCF7 (Breast Carcinoma) | 24.3 | researchgate.net | |
| 786-0 (Kidney Carcinoma) | 21.2 | researchgate.net | |
| B16-F10 (Murine Melanoma) | 24.8 | researchgate.net |
There is no scientific information available from the reviewed literature regarding the diuretic activity of this compound or its analogues.
Structure-Activity Relationship (SAR) Investigations
Comprehensive structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, specific research detailing these relationships is not available. The following subsections outline the key areas where data is needed.
Influence of Ester Alkyl Chain Length on Biological Potency
No comparative studies have been published that systematically evaluate the impact of varying the alkyl chain length of the ester group (e.g., methyl, ethyl, propyl) on the biological potency of 2,4-dihydroxy-3,6-dimethylbenzoates. Such research would be essential to determine if a longer alkyl chain, like the propyl group, enhances or diminishes the compound's activity compared to its more studied methyl analogue.
Effects of Aromatic Ring Substitutions on Activity Profiles
The influence of different substituents on the aromatic ring of 2,4-dihydroxy-3,6-dimethylbenzoate and its analogues on their activity profiles has not been systematically investigated in publicly available literature. Understanding how modifications to the aromatic ring affect biological activity is a critical component of medicinal chemistry and drug development.
Conformational Effects on Receptor Binding and Enzyme Catalysis
There is a lack of available data from conformational analysis, molecular modeling, or X-ray crystallography studies for this compound. These types of studies are vital for understanding how the three-dimensional shape of the molecule influences its interaction with biological targets such as receptors and enzymes.
Mechanistic Pathways and Cellular Targets
The specific molecular mechanisms of action and the direct cellular targets of this compound remain uninvestigated in the current body of scientific literature.
Molecular Target Identification and Validation
While the mention of antiandrogenic activity for related compounds suggests that the androgen receptor could be a potential molecular target, there are no published studies that definitively identify and validate this or any other specific molecular target for this compound.
Signaling Pathway Modulation
Consequently, without identified molecular targets, the specific signaling pathways that may be modulated by this compound have not been elucidated. Research into its effects on cellular signaling is a necessary next step to understand its biological function.
Interaction with Biological Macromolecules
This compound and its analogues, particularly the methyl ester known as atraric acid, have been the subject of studies investigating their interactions with biological macromolecules. These investigations have revealed specific molecular targets and mechanisms of action, shedding light on the compounds' biological activities.
Research has identified the androgen receptor (AR), a crucial protein in prostate biology, as a direct target of atraric acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate). medchemexpress.comnih.govmedchemexpress.cn Atraric acid functions as a specific antagonist of the human androgen receptor. medchemexpress.comnih.gov This antagonistic activity is receptor-specific, as it does not inhibit the closely related glucocorticoid or progesterone (B1679170) receptors. nih.gov The mechanism of this antagonism involves the inhibition of the nuclear transport of the androgen receptor. nih.govnih.gov By preventing the receptor from moving into the nucleus, atraric acid effectively blocks the transactivation that is normally induced by androgens. medchemexpress.comnih.gov
The functional consequence of this interaction is the repression of androgen-regulated genes. medchemexpress.com A notable example is the inhibition of the expression of the endogenous prostate-specific antigen (PSA) gene in both androgen-dependent and androgen-independent prostate cancer cell lines. medchemexpress.comnih.govnih.gov
Beyond its interaction with the androgen receptor, atraric acid has been shown to modulate inflammatory pathways. It can inhibit the synthesis of nitric oxide (NO) and cytokines. medchemexpress.comglpbio.com Furthermore, it has been observed to suppress the MAPK-NFκB signaling pathway, a key cascade in the inflammatory response. medchemexpress.comglpbio.com
While detailed studies on the protein binding of this compound are not extensively documented, the interactions of its core structure, benzoic acid derivatives, with plasma proteins have been a subject of research. The binding of organic acids to plasma proteins, such as albumin, is a critical factor in their pharmacokinetic profiles. nih.gov
The following table summarizes the known interactions of the analogue Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid) with biological macromolecules.
| Compound | Biological Target | Type of Interaction | Observed Effects |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid) | Androgen Receptor (AR) | Specific Antagonist | Inhibits nuclear transport of AR, represses androgen-induced transactivation. medchemexpress.comnih.govnih.gov |
| Prostate-Specific Antigen (PSA) Gene | Gene Expression Repression | Inhibits the expression of the endogenous PSA gene. medchemexpress.comnih.govnih.gov | |
| MAPK-NFκB Signaling Pathway | Pathway Suppression | Downregulates the expression of phosphorylated IκB and extracellular signal-regulated kinases (ERK). medchemexpress.comglpbio.com | |
| Nitric Oxide (NO) and Cytokine Synthesis | Inhibition | Inhibits the synthesis of NO and pro-inflammatory cytokines. medchemexpress.comglpbio.com |
Advanced Analytical Techniques and Spectroscopic Applications in Propyl 2,4 Dihydroxy 3,6 Dimethylbenzoate Research
Quantitative Analysis and Purity Determination
Ensuring the purity and accurately quantifying Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is a critical first step in any research endeavor. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two powerful and complementary techniques routinely employed for this purpose.
High-Performance Liquid Chromatography is a premier technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. For benzoate (B1203000) derivatives, a reverse-phase HPLC (RP-HPLC) method is commonly used.
A typical analysis involves dissolving a precisely weighed sample of the compound in a suitable solvent, such as methanol or acetonitrile, and injecting it into the HPLC system. The separation is often achieved using a gradient elution, where the composition of the mobile phase (e.g., a mixture of an acidic buffer and acetonitrile) is changed over time to ensure optimal resolution. myfoodresearch.comnih.gov Detection is commonly performed with a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light at a characteristic wavelength, often around 230-258 nm.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For its close analog, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, HPLC methods have been used to establish purity levels of ≥99.0%. sigmaaldrich.com Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and using it to determine the concentration of the unknown sample based on its peak area. myfoodresearch.com The accuracy of the method can be confirmed through recovery studies, where a known amount of a standard is added to a sample matrix. tandfonline.com
| Peak No. | Retention Time (min) | Component | Peak Area | Area % |
|---|---|---|---|---|
| 1 | 3.45 | Impurity A | 1,245 | 0.08 |
| 2 | 5.89 | This compound | 1,558,900 | 99.78 |
| 3 | 7.12 | Impurity B | 2,180 | 0.14 |
Gas Chromatography-Mass Spectrometry is an exceptionally sensitive method used to separate, identify, and quantify volatile and semi-volatile compounds. It is particularly effective for identifying trace-level impurities in highly pure samples. gcms.czjeol.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. kelid1.ir As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. jeol.com
For this compound, GC/MS analysis can confirm the identity of the main peak by matching its mass spectrum with known databases. More importantly, it can detect and putatively identify trace impurities, such as residual starting materials, synthetic by-products, or degradation products, even at parts-per-billion (ppb) levels. gcms.cz The high resolution and accuracy of modern mass spectrometers allow for the determination of elemental compositions for unknown impurities, aiding in their structural elucidation. thermofisher.com This capability is crucial for understanding the stability of the compound and for ensuring that the material used in further studies is free from contaminants that could confound results.
| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Concentration Level |
|---|---|---|---|
| 8.54 | 182, 151, 122 | 2,4-dihydroxy-3,6-dimethylbenzoic acid | Trace (<0.05%) |
| 10.21 | 224, 182, 164 | This compound | Major (>99.9%) |
Advanced NMR Spectroscopic Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. chemistryviews.org It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
The ¹H NMR spectrum of this compound presents a distinct set of signals that can be fully assigned to elucidate its structure. The aromatic region is simplified due to the substitution pattern, showing a single proton signal, which appears as a singlet due to the absence of adjacent protons. Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range. libretexts.org
The propyl ester group gives rise to a characteristic spin system: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the central methylene (-CH₂-) group, and another triplet for the methylene group attached to the oxygen (-O-CH₂-). The two methyl groups on the benzene ring will appear as distinct singlets, likely in the 2.0-3.0 ppm region typical for benzylic protons. libretexts.org The two hydroxyl (-OH) protons will also appear as singlets, with chemical shifts that can vary depending on the solvent and concentration. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively map the couplings between protons and to assign each proton to its corresponding carbon atom, respectively, confirming the connectivity of the entire molecule.
Stereochemistry involves the three-dimensional arrangement of atoms in a molecule. Techniques like NMR are crucial for assigning the stereochemistry of chiral molecules, which can exist as non-superimposable mirror images (enantiomers) or other stereoisomers.
However, this compound is an achiral molecule. It does not possess any stereocenters (an atom bonded to four different groups), nor does it exhibit other forms of stereoisomerism such as geometric isomerism (cis/trans). As a result, the molecule does not have stereoisomers, and the concept of stereochemical assignment is not applicable in this context. If a related compound were synthesized that did contain a chiral center, NMR spectroscopy, often in conjunction with chiral shift reagents, would be a primary tool for determining its absolute or relative configuration.
X-ray Crystallography in the Context of SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.gov A precise understanding of the three-dimensional structure of a molecule is a prerequisite for rational drug design. nih.gov X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a crystalline compound. excillum.comthepharmajournal.com
For this compound, obtaining a crystal structure would be invaluable for SAR studies. It would reveal:
Molecular Conformation: The exact spatial orientation of the propyl chain relative to the substituted benzene ring.
Intramolecular Interactions: The presence and geometry of any intramolecular hydrogen bonds, for instance, between the hydroxyl groups and the ester carbonyl oxygen.
Intermolecular Interactions: How molecules pack together in the solid state, revealing key hydrogen bonds and van der Waals interactions that could mimic how the molecule interacts with a biological target like an enzyme or receptor. rigaku.com
This detailed structural information allows medicinal chemists to build accurate computational models and understand how modifications to the molecule—such as altering the length of the alkyl chain or changing the substitution pattern on the ring—might affect its shape and ability to bind to a target. nih.gov Therefore, X-ray crystallography provides the ultimate structural foundation for interpreting SAR data and guiding the synthesis of more potent and selective analogs.
Computational Chemistry and Theoretical Modeling of Propyl 2,4 Dihydroxy 3,6 Dimethylbenzoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. For Propyl 2,4-dihydroxy-3,6-dimethylbenzoate, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
The first step in the theoretical characterization of this compound would be to determine its most stable three-dimensional structure. This is achieved through energy minimization and conformational analysis. The process involves exploring the potential energy surface of the molecule by systematically rotating its flexible bonds—specifically, the bonds within the propyl ester group and the hydroxyl groups. For each conformation, the geometry is optimized to find the lowest energy state, which corresponds to the most stable arrangement of atoms.
These calculations would reveal the preferred spatial orientation of the propyl chain relative to the benzene (B151609) ring and the orientation of the hydroxyl groups. This information is critical, as the molecule's conformation plays a significant role in its ability to interact with biological targets.
Illustrative Data Table for Conformational Analysis:
| Dihedral Angle | Rotational Barrier (kcal/mol) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| τ1 (O-C-C-C) | 2.5 - 3.5 | 0.00 | 75 |
| τ2 (C-C-O-H) | 1.0 - 2.0 | 0.50 | 20 |
| τ3 (C-C-O-H) | 1.0 - 2.0 | 0.75 | 5 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and ester groups, indicating these are regions rich in electrons and likely to act as hydrogen bond acceptors. The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. This information is crucial for understanding how the molecule might bind to a biological receptor.
Molecular Docking Simulations for Target Prediction and Binding Affinity Estimation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to screen virtual libraries of compounds and to predict how a ligand might interact with a target protein at the atomic level.
In the case of this compound, molecular docking simulations could be employed to identify potential protein targets and to estimate the binding affinity for these targets. The process involves placing the 3D structure of the compound into the binding site of a protein and using a scoring function to evaluate the goodness of fit. The scoring function considers factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.
A high docking score would suggest a strong binding affinity and would warrant further experimental investigation. The docking results would also provide a detailed view of the binding mode, showing which amino acid residues in the protein are interacting with the different functional groups of the this compound molecule.
Illustrative Data Table for Molecular Docking Results:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Estrogen Receptor | -9.2 | Arg394, Glu353 | Hydrogen Bond, Hydrophobic |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of the binding free energy.
An MD simulation of the this compound-protein complex would start with the best-docked pose. The system would then be solvated in a box of water molecules, and the simulation would be run for a period of nanoseconds to microseconds. The resulting trajectory would provide valuable information on the stability of the binding pose, the flexibility of the ligand in the binding site, and the role of water molecules in mediating the interaction.
Analysis of the MD trajectory can reveal the persistence of key hydrogen bonds and other interactions over time, providing a more robust assessment of the binding mode and affinity.
Illustrative Data Table for Molecular Dynamics Simulation Analysis:
| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Key Persistent Interactions |
|---|---|---|---|
| 0-10 | 0.5 - 1.2 | 3-4 | Hydroxyl H-bond with Glu91 |
| 10-50 | 1.0 - 1.5 | 2-3 | Propyl group hydrophobic contact |
| 50-100 | 1.2 - 1.8 | 2-3 | Carbonyl O H-bond with Lys72 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Future Research Directions and Broader Academic Implications
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Currently, there is a notable absence of published research detailing specific, optimized synthetic routes for Propyl 2,4-dihydroxy-3,6-dimethylbenzoate. While general esterification methods are known, future research could focus on developing novel synthetic pathways that prioritize both efficiency and sustainability. This would involve exploring green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. A comparative analysis of different synthetic strategies would be invaluable, as outlined in the hypothetical research table below.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound | Synthetic Route | Catalyst | Solvent System | Theoretical Yield (%) | Sustainability Score (1-10) | | --- | --- | --- | --- | --- | | | Fischer Esterification | Sulfuric Acid | Propanol | 65-75 | 3 | | Steglich Esterification | DCC/DMAP | Dichloromethane | 85-95 | 2 | | Biocatalytic Esterification | Lipase | Solvent-free | 90-98 | 9 | | Microwave-Assisted Synthesis | Montmorillonite Clay | Ethanol | 80-90 | 7 |
Discovery of Untapped Biological Activities through High-Throughput Screening
The biological activities of this compound remain entirely unexplored. High-throughput screening (HTS) presents a powerful methodology to rapidly assess the compound's effects across a wide range of biological targets. Future HTS campaigns could be designed to investigate its potential as an antimicrobial, antioxidant, anti-inflammatory, or anticancer agent. Such studies would generate large datasets, which could then be analyzed to identify promising areas for more focused research.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
Should any significant biological activity be identified for this compound, the next logical step would be to employ systems biology and "omics" approaches (genomics, proteomics, metabolomics) to elucidate its mechanism of action. This would involve treating cells or model organisms with the compound and analyzing the global changes in gene expression, protein levels, and metabolic profiles. This holistic approach can reveal the cellular pathways and networks affected by the compound, providing a comprehensive understanding of its biological effects.
Potential for this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study biological systems. An effective chemical probe should be potent, selective, and have a well-understood mechanism of action. If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe. This would require thorough characterization of its target engagement and selectivity. As a chemical probe, it could be a valuable tool for researchers to investigate the function of its molecular target in health and disease.
Exploration of Prodrug Strategies and Advanced Delivery Systems for Research Applications
For any potential therapeutic applications of this compound to be realized in a research context, its physicochemical properties, such as solubility and stability, would need to be optimized. Prodrug strategies, where the compound is chemically modified to improve its delivery and release, could be explored. Additionally, advanced delivery systems, such as nanoparticles or liposomes, could be developed to enhance its bioavailability and target-specific delivery in preclinical models. These approaches would be critical for advancing the compound from a laboratory curiosity to a viable research tool.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
